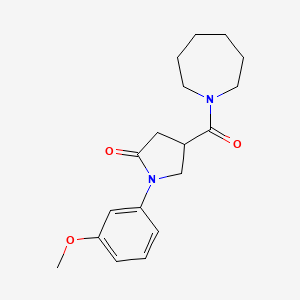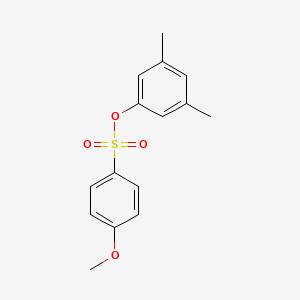![molecular formula C18H16N2O4S B4855231 N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4855231.png)
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide
Overview
Description
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide, also known as PS-1145, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of Michigan and since then has been used in various scientific studies. PS-1145 has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide works by inhibiting the activity of IKKβ. IKKβ is a protein kinase that is involved in the activation of the nuclear factor-kappaB (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammatory responses and is involved in the production of cytokines, chemokines, and other inflammatory mediators. By inhibiting IKKβ, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide can block the activation of the NF-κB pathway and reduce inflammation.
Biochemical and Physiological Effects
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the infiltration of immune cells into inflamed tissues. In addition, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been shown to reduce the production of matrix metalloproteinases (MMPs), which are enzymes involved in tissue destruction.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in lab experiments is its specificity for IKKβ. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been found to be a highly selective inhibitor of IKKβ and does not affect other protein kinases. This makes it a valuable tool for studying the role of IKKβ in various biological processes. However, one limitation of using N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide. One area of research is the development of more potent and selective IKKβ inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in various inflammatory diseases. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been shown to have potential in the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide in these diseases. Additionally, the role of IKKβ in other biological processes, such as cancer and neurodegenerative diseases, is an area of research that warrants further investigation.
Scientific Research Applications
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the activity of a protein called IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting IKKβ, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide can reduce inflammation and potentially treat various inflammatory diseases.
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(16-9-5-11-24-16)20-13-17(14-6-4-10-19-12-14)25(22,23)15-7-2-1-3-8-15/h1-12,17H,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWWJPTMKCJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfonyl)-2-(pyridin-3-yl)ethyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4855148.png)
![2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4855150.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide](/img/structure/B4855162.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4855182.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4855188.png)
![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)

![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4855207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4855222.png)
![1-(4-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4855246.png)
